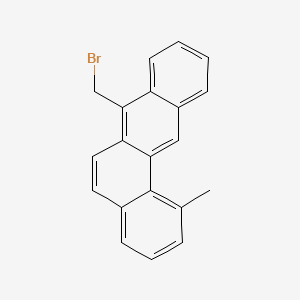
Benz(a)anthracene, 7-bromomethyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 7-bromomethyl-1-methyl- is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its structural complexity and potential applications in various fields of scientific research. The compound consists of a benz(a)anthracene core with a bromomethyl group at the 7th position and a methyl group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-bromomethyl-1-methyl- typically involves the bromination of 7-methylbenz(a)anthracene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of bromine and the potential carcinogenicity of polycyclic aromatic hydrocarbons.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols, aldehydes, or acids.
- Reduction reactions result in the corresponding methyl derivative.
Applications De Recherche Scientifique
Benz(a)anthracene, 7-bromomethyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential carcinogenic properties and mechanisms of action in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular macromolecules. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without the bromomethyl and methyl groups.
7-Methylbenz(a)anthracene: Lacks the bromomethyl group.
7-Bromomethylbenz(a)anthracene: Lacks the methyl group at the 1st position.
Uniqueness: Benz(a)anthracene, 7-bromomethyl-1-methyl- is unique due to the presence of both the bromomethyl and methyl groups, which influence its chemical reactivity and biological interactions. The bromomethyl group enhances its ability to form covalent bonds with nucleophiles, while the methyl group affects its overall hydrophobicity and molecular interactions.
Propriétés
Numéro CAS |
34346-96-8 |
|---|---|
Formule moléculaire |
C20H15Br |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
7-(bromomethyl)-1-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-5-4-7-14-9-10-17-18(20(13)14)11-15-6-2-3-8-16(15)19(17)12-21/h2-11H,12H2,1H3 |
Clé InChI |
JRCVXUWGSHXBBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C=C32)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


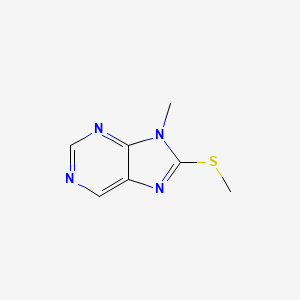

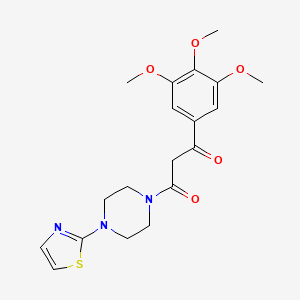
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
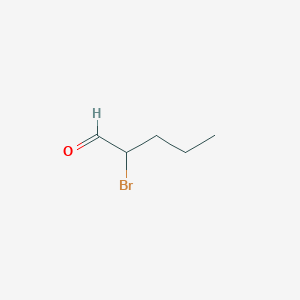
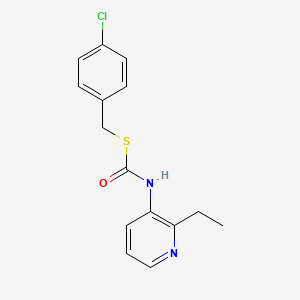
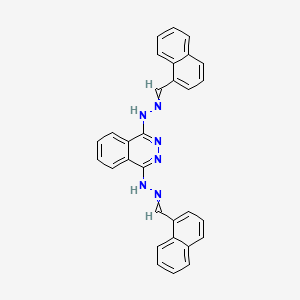
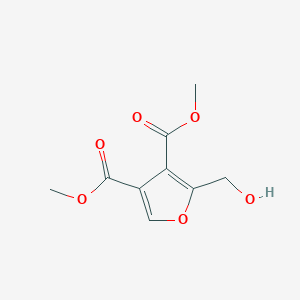

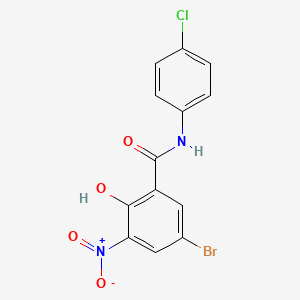

![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)


